molecular formula C11H17NO B1359242 N-Methyl-3-(p-tolyloxy)propan-1-amine CAS No. 915923-08-9

N-Methyl-3-(p-tolyloxy)propan-1-amine

Cat. No. B1359242
M. Wt: 179.26 g/mol
InChI Key: CXCMQFLZQKLNQA-UHFFFAOYSA-N
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Description

“N-Methyl-3-(p-tolyloxy)propan-1-amine” is a compound with the molecular formula C17H21NO . It is also known by other names such as “N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine” and "N-Methyl-gamma-(4-methylphenoxy)benzenepropanamine" .


Molecular Structure Analysis

The molecular weight of “N-Methyl-3-(p-tolyloxy)propan-1-amine” is 255.35 g/mol . The InChI string representation of its structure is InChI=1S/C17H21NO/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.35 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 21.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis Applications

  • Reductive Amination Synthesis : N-Methyl- and N-alkylamines, including structures like N-Methyl-3-(p-tolyloxy)propan-1-amine, are synthesized using cobalt oxide nanoparticles in a reductive amination process. This process, involving inexpensive nitroarenes or amines and formaldehyde or aldehydes, is crucial in producing various N-methyl- and N-alkylamines and amino acid derivatives, demonstrating its importance in academic research and industrial production (Senthamarai et al., 2018).

  • Chemoselective Methylation : The selective N-methylation of bifunctionalized amines, including structures similar to N-Methyl-3-(p-tolyloxy)propan-1-amine, has been investigated using supercritical methanol. This method demonstrates significant improvements in chemoselectivity for N-methylation, highlighting its potential for synthesizing N-methylated amino alcohols and diamines (Oku et al., 2004).

  • Synthesis of Aminomethoxy Derivatives : Aminomethoxy derivatives of compounds structurally related to N-Methyl-3-(p-tolyloxy)propan-1-amine have been synthesized through Mannich condensation, yielding compounds with antimicrobial activity. This process is significant for developing new compounds with potential pharmaceutical applications (Mammadbayli et al., 2020).

Chemical Properties and Applications

  • Characterization of Pyrazole Derivatives : Studies on the reaction of hydroxymethyl pyrazole derivatives, related to N-Methyl-3-(p-tolyloxy)propan-1-amine, have led to the identification of several compounds with potential antitumor, antifungal, and antibacterial properties. This research is instrumental in identifying new pharmacophore sites for therapeutic applications (Titi et al., 2020).

  • Catalytic Applications in Medicinal Chemistry : The synthesis of N-methylated amines, including structures like N-Methyl-3-(p-tolyloxy)propan-1-amine, has been explored for medicinal applications, particularly in the development of antibiotics for veterinary use. This research demonstrates the role of stereoselective processes in synthesizing key intermediates for pharmaceutical compounds (Fleck et al., 2003).

  • -tolyloxy)propan-1-amine, using supercritical methanol over solid acid and acid-base bifunctional catalysts, has been studied for its chemoselectivity and efficiency. This method applies to the synthesis of various N-methylated amino alcohols and diamines, suggesting its significance in chemical synthesis and industrial applications (Oku et al., 2004).
  • Synthesis of Antimicrobial Compounds : Mannich condensation of compounds structurally related to N-Methyl-3-(p-tolyloxy)propan-1-amine has led to the formation of aminomethoxy derivatives with notable antimicrobial activity. This synthesis route is important in the development of new antimicrobial agents (Mammadbayli et al., 2020).

  • Identification of Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : The synthesis and characterization of pyrazole derivatives, which include structures related to N-Methyl-3-(p-tolyloxy)propan-1-amine, have been instrumental in identifying new antitumor, antifungal, and antibacterial pharmacophore sites. This research highlights the potential for these compounds in therapeutic applications (Titi et al., 2020).

  • Medicinal Chemistry Applications : The role of N-methylated amines in the development of antibiotics, particularly for veterinary applications, is significant. Research on compounds like N-Methyl-3-(p-tolyloxy)propan-1-amine emphasizes the importance of stereoselective synthesis processes in creating effective medicinal compounds (Fleck et al., 2003).

properties

IUPAC Name

N-methyl-3-(4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-4-6-11(7-5-10)13-9-3-8-12-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCMQFLZQKLNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629786
Record name N-Methyl-3-(4-methylphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(p-tolyloxy)propan-1-amine

CAS RN

915923-08-9
Record name N-Methyl-3-(4-methylphenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-(4-methylphenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Sheng, W Wang, X Che, G Dong, S Wang… - …, 2010 - Wiley Online Library
Lanosterol 14α‐demethylase (CYP51) is an important target for antifungal drugs. An improved three‐dimensional model of CYP51 from Candida albicans (CACYP51) was constructed …

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